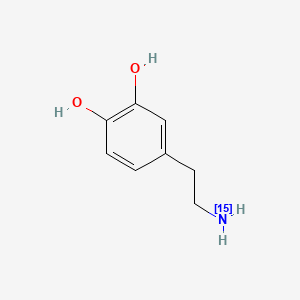
Dopamine-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopamine-15N is a nitrogen-15 isotope-labeled version of dopamine, a catecholamine neurotransmitter that plays several crucial roles in the brain and body. This compound is used extensively in scientific research to study the biochemical pathways and mechanisms involving dopamine, as well as to trace metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dopamine-15N typically involves the incorporation of nitrogen-15 into the dopamine molecule. One common method is the reductive amination of 3,4-dihydroxyphenylacetaldehyde with 15N-labeled ammonia or an amine source . The reaction is usually carried out under mild conditions to preserve the integrity of the catechol structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps like purification through liquid chromatography and verification using mass spectrometry to ensure the correct isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Dopamine-15N undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Reduction: Although less common, dopamine can be reduced under specific conditions to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic substitution often requires catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Dopamine quinone and other quinone derivatives.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Dopamine-15N is widely used in scientific research for various applications:
Chemistry: Used to study the reaction mechanisms and pathways involving dopamine.
Biology: Helps in tracing metabolic pathways and understanding the role of dopamine in cellular processes.
Industry: Employed in the synthesis of advanced materials and in the development of biosensors.
Wirkmechanismus
Dopamine-15N functions similarly to dopamine in the body. It acts on dopamine receptors, which are G protein-coupled receptors, to exert its effects. The primary molecular targets include D1, D2, D3, D4, and D5 receptors. The pathways involved include the cAMP signaling pathway and the phosphatidylinositol pathway . This compound is particularly useful in studying these mechanisms due to its isotopic labeling, which allows for precise tracking and analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine: The non-labeled version of Dopamine-15N.
Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of metabolic and biochemical pathways. This makes it invaluable in research settings where precise tracking of the compound is required .
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-(2-(15N)azanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i9+1 |
InChI-Schlüssel |
VYFYYTLLBUKUHU-QBZHADDCSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1CC[15NH2])O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CCN)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





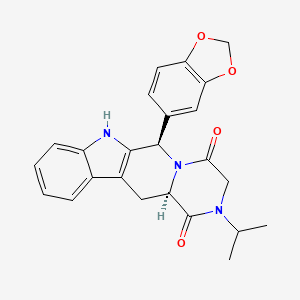
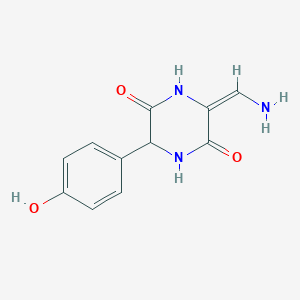
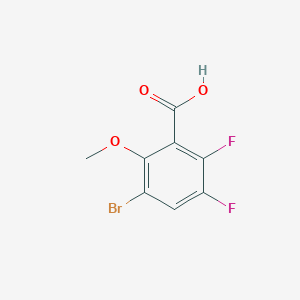
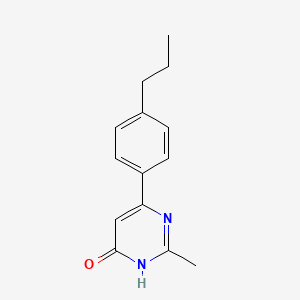




![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
